molecular formula C14H16N2O4 B4978043 N'-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide

N'-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide

Cat. No.: B4978043
M. Wt: 276.29 g/mol
InChI Key: MSAPCAIAMVSSAR-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide is an organic compound that features a benzodioxole ring and a cyclopentyloxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the cyclopentyloxamide moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide is unique due to its specific combination of the benzodioxole ring and cyclopentyloxamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-13(15-9-3-1-2-4-9)14(18)16-10-5-6-11-12(7-10)20-8-19-11/h5-7,9H,1-4,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAPCAIAMVSSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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